molecular formula C11H15N5OS B2445210 (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone CAS No. 478032-02-9

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone

Cat. No.: B2445210
CAS No.: 478032-02-9
M. Wt: 265.34
InChI Key: MNXKNQJLDRAHLX-UHFFFAOYSA-N
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Description

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone is a complex organic compound that features a triazole ring substituted with dimethylamino groups and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone typically involves the reaction of 3,5-diamino-1,2,4-triazole with 2-thiophenecarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(dimethylamino)-1,2,4-triazole: Similar triazole core but lacks the thienyl group.

    2-Thiophenecarbonyl chloride: Contains the thienyl group but lacks the triazole ring.

    Dimethylaminothiophene derivatives: Similar thienyl group with dimethylamino substitutions.

Uniqueness

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-thienyl)methanone is unique due to the combination of the triazole ring and the thienyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-14(2)10-12-11(15(3)4)16(13-10)9(17)8-6-5-7-18-8/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXKNQJLDRAHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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